Lithium formate monohydrate
Overview
Description
Lithium formate monohydrate, also known as Formic Acid Lithium Salt, is a solid substance . Its chemical family includes metal compounds .
Synthesis Analysis
Lithium formate monohydrate can be synthesized by preparing a saturated solution at 333 K and cooling it down to room temperature over 2 hours . The process of dehydration to anhydrous lithium formate is complex and occurs in two stages .Molecular Structure Analysis
The molecular structure of Lithium formate monohydrate is CHLiO2.H2O . The crystal structure was first determined in 1971 and was resolved again in 1972 with better quality data . High-resolution data can be used to perform a topological analysis on the charge density distribution in lithium formate monohydrate and determine its absolute crystal structure .Chemical Reactions Analysis
The dehydration process of lithium formate monohydrate to anhydrous lithium formate is complex and occurs in two stages .Physical And Chemical Properties Analysis
Lithium formate monohydrate has a molecular weight of 69.97 . It appears as white crystals, powder, or granules . The DSC/TG measurements show that the dehydration process to anhydrous lithium formate is complex and occurs in two stages .Scientific Research Applications
Dosimetry in Radiation Therapy Lithium formate monohydrate, when combined with Electron Paramagnetic Resonance (EPR) spectroscopy, is effective for dosimetry, particularly in measuring absorbed dose distributions around clinical brachytherapy sources, such as 192Ir sources. This application is significant due to the dosimeter's less energy dependence and wide dynamic range, making it suitable for various radiation therapy scenarios including high dose rate and pulsed dose rate brachytherapy (Antonovic et al., 2009).
Spectroscopic Studies Studies involving Raman and Infrared Spectra of Lithium Formate Monohydrate have been conducted to understand its properties better. Such studies have revealed interesting phase transitions related to the water molecules, observed through changes in the Raman spectra at different temperatures (Mouaïne et al., 1997). Additionally, the dehydration process of this compound has been explored using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) (Mouaïne et al., 1999).
Piezoelectric Properties The crystal structure of lithium formate monohydrate suggests its potential as a piezoelectric material. This application stems from its unique orthorhombic crystal system with specific geometric arrangements, contributing to its piezoelectric characteristics (Rao & Viswamitra, 1971).
Study of Radiation-induced Radicals Lithium formate monohydrate is used in studying secondary radiation-induced radicals. Techniques like EPR, ENDOR, and DFT calculations are employed to understand the behavior of these radicals in the compound when exposed to X-ray radiation at different temperatures (Krivokapić et al., 2015).
Nonlinear Optical Properties Research has been conducted on the nonlinear optical properties of lithium formate monohydrate, indicating its potential in optical applications. The study of its nonlinear optical coefficient, optical transmission, and refractive indices suggest its suitability for phase-matched nonlinear optical applications (Singh et al., 1970).
- drate using neutron and X-ray diffraction have provided insights into its structural properties and differences in thermal parameters across various experimental conditions. These studies are crucial for understanding the molecular arrangement and bond dynamics within the crystal (Harkema & Keute, 1977).
Thermal Dehydration and Dislocation Studies The kinetics of dehydration of lithium formate monohydrate have been studied to understand its behavior under thermal conditions. This research is important for applications where the thermal stability of the compound is a consideration. The process involves surface nucleation and the advancement of a reaction interface, influenced by the crystal's dislocations (Flor et al., 1979).
Optical and Vibrational Spectra Studies Studies on the polarized infrared reflection spectra of lithium formate monohydrate have contributed to a better understanding of its optical properties and the impact of temperature on these properties. Such research is valuable for the development of materials with specific optical characteristics (Vierne & Cadène, 1973).
Nonlinear Optical Coefficient Calculation Computational methods like MINDO/3 have been used to calculate the nonlinear optical coefficients of lithium formate monohydrate, demonstrating its potential in theoretical and computational chemistry applications (Dewar et al., 1976).
Dosimetric Response in Brachytherapy Research on the response of lithium formate EPR dosimeters at photon energies relevant to brachytherapy has been instrumental in verifying the suitability of this material for accurate dose measurements in radiation therapy. This is crucial for ensuring effective and safe cancer treatments (Adolfsson et al., 2009).
Safety And Hazards
properties
IUPAC Name |
lithium;formate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635737 | |
Record name | Lithium formate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium formate monohydrate | |
CAS RN |
6108-23-2 | |
Record name | Lithium formate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium formate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formic acid, lithium salt, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM FORMATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Piezoelectric lithium formate monohydrate crystallizes in the orthorhombic system with a tetramolecular unit cell of dimensions a = 6.504 (10), b = 9.989 (10), c = 4.856 (5) Å in the …
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